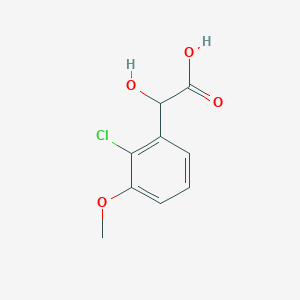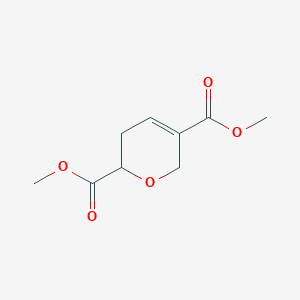![molecular formula C10H13ClO B13692988 [3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
[3-(Chloromethoxy)propyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Chloromethoxy)propyl]benzene: is an organic compound with the molecular formula C10H13ClO. It consists of a benzene ring substituted with a 3-(chloromethoxy)propyl group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Chloromethoxy)propyl]benzene typically involves the reaction of benzene with 3-chloropropanol in the presence of a base, such as sodium hydroxide, and a phase transfer catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropanol is replaced by a chloromethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(Chloromethoxy)propyl]benzene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of [3-(Hydroxymethoxy)propyl]benzene.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used under mild conditions.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of [3-(Hydroxymethoxy)propyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(Chloromethoxy)propyl]benzene involves its interaction with various molecular targets. The chloromethoxy group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This compound can also participate in redox reactions, altering its oxidation state and forming different products.
Comparación Con Compuestos Similares
[3-(Bromomethoxy)propyl]benzene: Similar structure but with a bromine atom instead of chlorine.
[3-(Methoxymethoxy)propyl]benzene: Contains a methoxy group instead of a chloromethoxy group.
Uniqueness:
- The presence of the chloromethoxy group in [3-(Chloromethoxy)propyl]benzene makes it more reactive in nucleophilic substitution reactions compared to its methoxy or bromomethoxy analogs.
- Its specific reactivity profile allows for selective transformations in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H13ClO |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
3-(chloromethoxy)propylbenzene |
InChI |
InChI=1S/C10H13ClO/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Clave InChI |
URONAYWODRPBTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCOCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


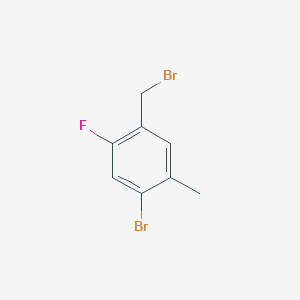

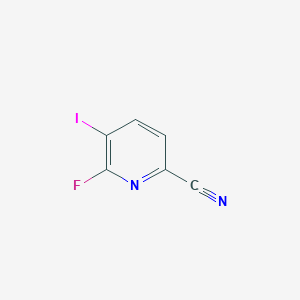
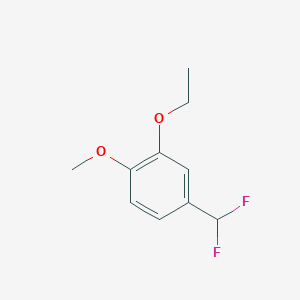

![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
![Methyl 1-Cbz-4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13692959.png)
![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
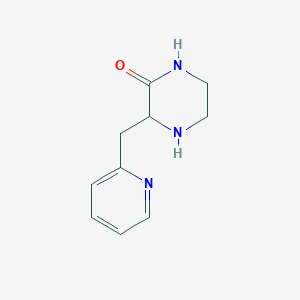
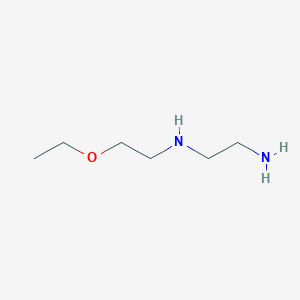
![Naphtho[1,2-b]furan-3-carbaldehyde](/img/structure/B13692981.png)
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
